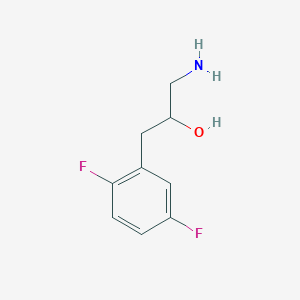
2-(4-Fluoro-2-methylphenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluoro-2-methylphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluoro and methyl group attached to the phenyl ring, which is further connected to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-(4-Fluoro-2-methylphenyl)azetidine, can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines. Another method involves the cyclization of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production of azetidines often involves the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and can be scaled up for bulk manufacturing. Additionally, the use of copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides under mild conditions has been reported .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluoro-2-methylphenyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted ketones, while reduction may yield fluoro-substituted amines.
Applications De Recherche Scientifique
2-(4-Fluoro-2-methylphenyl)azetidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-(4-Fluoro-2-methylphenyl)azetidine involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biological effects. The ring strain in the azetidine ring makes it reactive, allowing it to participate in ring-opening reactions and form covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Fluorophenyl)azetidine
- 2-(4-Methylphenyl)azetidine
- 2-(4-Chloro-2-methylphenyl)azetidine
Uniqueness
2-(4-Fluoro-2-methylphenyl)azetidine is unique due to the presence of both fluoro and methyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, making it different from other similar compounds. The fluoro group increases the compound’s lipophilicity and metabolic stability, while the methyl group affects its reactivity and binding affinity .
Propriétés
Formule moléculaire |
C10H12FN |
|---|---|
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
2-(4-fluoro-2-methylphenyl)azetidine |
InChI |
InChI=1S/C10H12FN/c1-7-6-8(11)2-3-9(7)10-4-5-12-10/h2-3,6,10,12H,4-5H2,1H3 |
Clé InChI |
JFVBOPOCKIUEHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)F)C2CCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


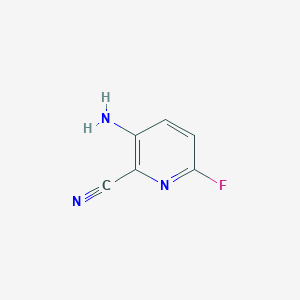

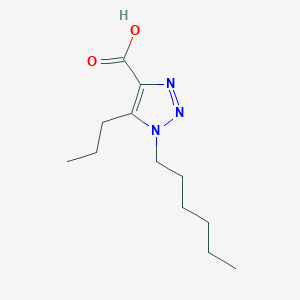

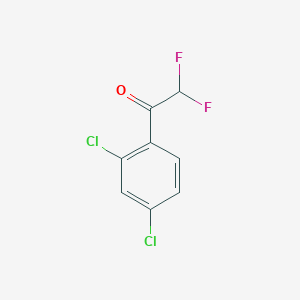
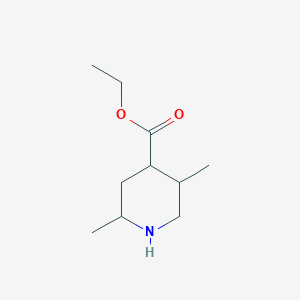

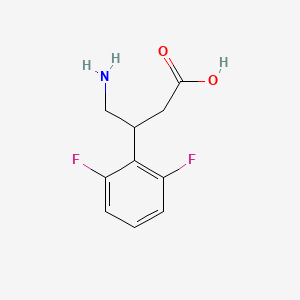
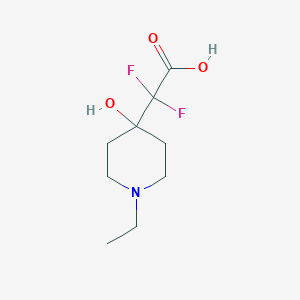
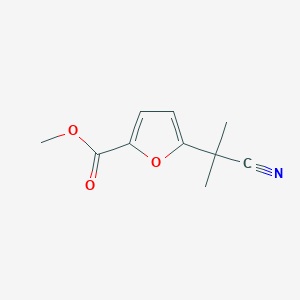
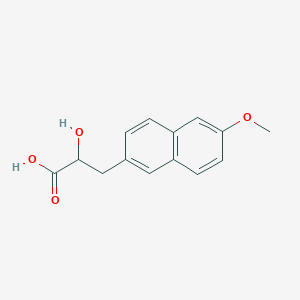
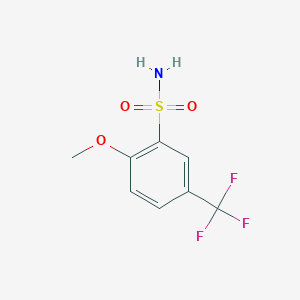
![2-((Benzyloxy)carbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13532384.png)
